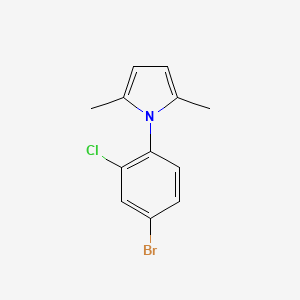

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine” is similar to the one you’re asking about . It has a molecular weight of 288.57 and is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Bromo-2-chlorophenyl isocyanate”, can be found in various databases .

Chemical Reactions Analysis

The metabolism of profenofos, an organophosphorus pesticide, results in a biologically inactive metabolite, "4-bromo-2-chlorophenol" . This could provide some insight into potential reactions involving similar compounds.

Physical And Chemical Properties Analysis

A compound with a similar structure, “4-Bromo-2-chlorophenol”, has a melting point of 47-49 °C and a boiling point of 232-235 °C .

Applications De Recherche Scientifique

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of cancer cells. In addition, this compound has been studied for its potential applications in drug delivery systems and nanomaterials.

Mécanisme D'action

Target of Action

The compound 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is structurally similar to the organophosphorus pesticide profenofos . Profenofos primarily targets the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .

Mode of Action

Like other organophosphates, the mode of action of profenofos is via the inhibition of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, causing overstimulation of nerve impulses .

Biochemical Pathways

The inhibition of acetylcholinesterase disrupts the normal functioning of the cholinergic nervous system. This disruption affects various biochemical pathways, leading to symptoms such as muscle weakness, breathing difficulties, and in severe cases, respiratory failure .

Pharmacokinetics

Organophosphates like profenofos are generally well-absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action is the overstimulation of nerve impulses, leading to various symptoms. These symptoms can range from mild (such as salivation and tearing) to severe (such as muscle weakness, breathing difficulties, and potentially, respiratory failure) .

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole has several advantages and limitations for laboratory experiments. One of the main advantages is its stability, which makes it suitable for use in a wide range of experiments. In addition, it is relatively easy to synthesize and is available commercially. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, it is not very stable in the presence of light and air, which can limit its use in certain experiments.

Orientations Futures

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole has been studied extensively for its potential applications in various scientific fields. However, there is still much that needs to be explored in order to fully understand its mechanism of action and potential applications. Future research should focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential applications in drug delivery systems and nanomaterials. In addition, further research should be conducted to investigate the potential toxicity of this compound, as well as its potential interactions with other compounds. Finally, further research should be conducted to explore the potential uses of this compound in the medical field, such as its potential use as an antimicrobial, antioxidant, and anti-tumor agent.

Méthodes De Synthèse

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole can be synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-chlorophenol with pyrrole in the presence of an acid catalyst. This reaction produces 4-bromo-2-chloro-1H-pyrrole, which is then reacted with dimethyl sulfate in the presence of an alkaline catalyst to form this compound. This synthesis method has been widely used in the production of this compound and other related compounds.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed reactions, such as copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause DNA damage in erythrocytes, as observed by alkaline single-cell gel electrophoresis assay . Such effects highlight the compound’s potential impact on cellular health and its utility in studying cellular responses to chemical stressors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with enzymes, such as those involved in its degradation, are critical for understanding its mechanism of action. For instance, it is metabolized to 4-bromo-2-chlorophenol, a specific intermediate in its degradation pathway . These molecular interactions provide insights into how the compound influences biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound in laboratory settings are essential for its practical applications. The compound’s stability and degradation over time can affect its efficacy and safety in experimental studies. For example, it has been noted that the compound is practically insoluble in water and has a melting point of 47-49°C . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit toxic or adverse effects at high doses. For instance, it has been observed to cause respiratory irritation and other toxic effects when administered in high concentrations . These dosage-dependent effects are important for determining safe and effective usage levels in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its conversion to 4-bromo-2-chlorophenol. This metabolic process involves enzymes such as liver microsomes and liver cytosol, which catalyze the conversion with varying efficiencies . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impacts on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its overall activity and function. For example, its limited solubility in water suggests that it may require specific transport mechanisms to be effectively distributed within biological systems . These factors are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, its interactions with specific enzymes and proteins can determine its localization and subsequent effects on cellular processes

Propriétés

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJKMZJVFBMUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)Br)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)

![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)